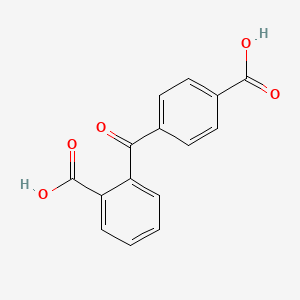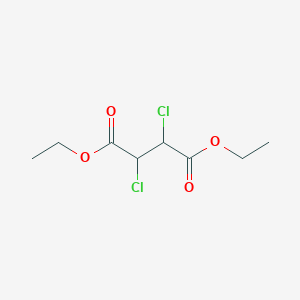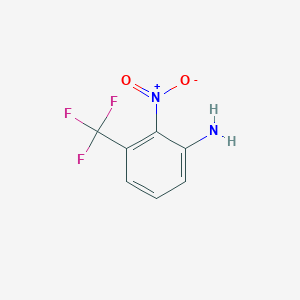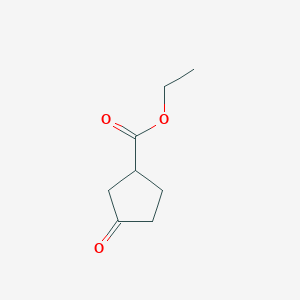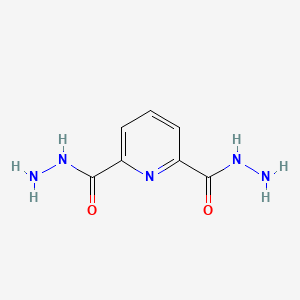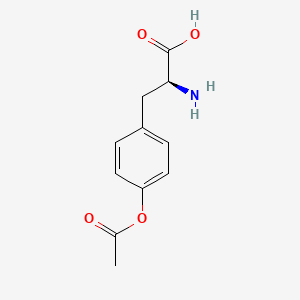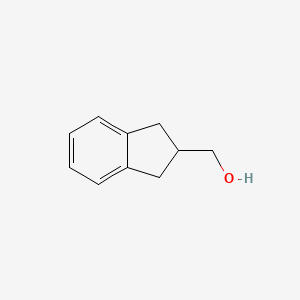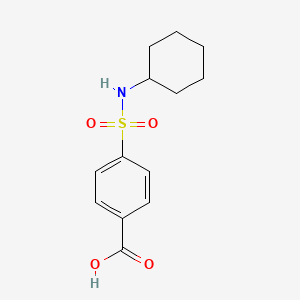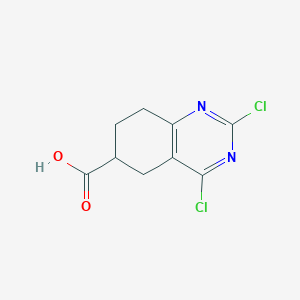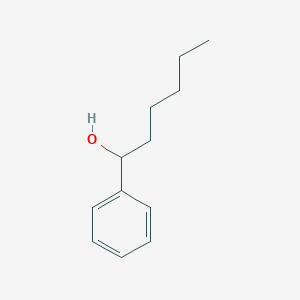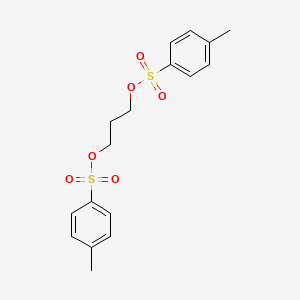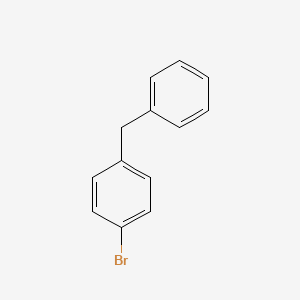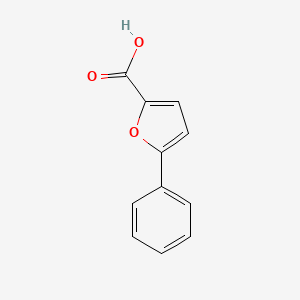
5-Phenylfuran-2-carboxylic acid
Descripción general
Descripción
5-Phenylfuran-2-carboxylic acid is an organic compound . It contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .
Synthesis Analysis
5-Phenylfuran-2-carboxylic acids have emerged as a new class of antimycobacterial agents . The preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a derivative of 5-phenylfuran-2-carboxylic acid, was described in a study . The synthesis involved various reactions, including the use of sodium chlorite, sodium dihydrogen phosphate, and 2-methyl-but-2-ene .
Molecular Structure Analysis
The molecular structure of 5-Phenylfuran-2-carboxylic acid includes a five-membered furan ring and a six-membered phenyl ring . The compound also contains a carboxylic acid group, which is aromatic .
Chemical Reactions Analysis
5-Phenylfuran-2-carboxylic acids are known to interfere with iron homeostasis, which is crucial in the context of antimycobacterial agents . The compounds have been studied for their potential to inhibit the salicylate synthase MbtI from M. tuberculosis .
Physical And Chemical Properties Analysis
5-Phenylfuran-2-carboxylic acid has a molecular formula of C11H8O3 and a molecular weight of 188.18 g/mol.
Aplicaciones Científicas De Investigación
Summary of the Application
5-Phenylfuran-2-carboxylic acids have emerged as innovative potential therapeutics in the field of antitubercular agents . They target iron acquisition in mycobacterial species .
Methods of Application or Experimental Procedures
The molecular interactions between these compounds and their protein target (MbtI from M. tuberculosis) were characterized by means of co-crystallization experiments .
Results or Outcomes
The structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained unexpectedly . The preparation of the compound and its analysis were conducted by 1H NMR, 13C NMR, HRMS, and SC-XRD .
2. Antimycobacterial Agents
Summary of the Application
5-Phenylfuran-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .
Methods of Application or Experimental Procedures
The crystal of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, one of the most potent candidates in the series, was analyzed .
Results or Outcomes
The preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate and its analysis were conducted by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .
3. Reductive Amination
Summary of the Application
5-Formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) can be reductively aminated to yield 5-aminomethylfuran carboxylic acid (AMFCA), which can potentially be used as a monomer for bio-based polyamides .
Methods of Application or Experimental Procedures
The reductive amination was studied with a cobalt phosphide nanorod catalyst .
Results or Outcomes
Under optimized conditions, AMFCA was obtained in 91% yield .
4. Furan Platform Chemicals
Summary of the Application
Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being used in the manufacture of a wide range of compounds .
Methods of Application or Experimental Procedures
The manufacture and uses of FPCs are being explored as the chemical industry switches from traditional resources such as crude oil to biomass .
Results or Outcomes
The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
5. Reductive Amination
Summary of the Application
The reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid (AMFCA) which can be potentially used as a monomer for biobased polyamides .
Methods of Application or Experimental Procedures
Under optimized conditions, i.e. 0.5 mmol of FFCA-acetal, 5 mmol of NH OAc, substrate to catalyst ratio of 10 mol/mol, under 5 bar H at 393 K for 3 hours in methanol/water 2/1 (v/v), AMFCA was obtained in 91% yield .
Results or Outcomes
Kinetic studies suggest that the reaction route via the hemiacetal form of FFCA-acetal is the key for efficient AMFCA formation .
6. Furan Platform Chemicals
Summary of the Application
The present perspective offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
Methods of Application or Experimental Procedures
The manufacture and uses of FPCs are being explored as the chemical industry switches from traditional resources such as crude oil to biomass .
Results or Outcomes
The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Direcciones Futuras
Propiedades
IUPAC Name |
5-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMINFEASCICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352978 | |
| Record name | 5-Phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylfuran-2-carboxylic acid | |
CAS RN |
52938-97-3 | |
| Record name | 5-Phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-2-furancarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


